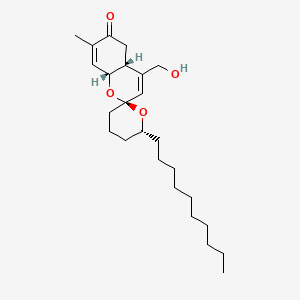

SARS-CoV-2-IN-40

Description

Structure

3D Structure

Properties

Molecular Formula |

C25H40O4 |

|---|---|

Molecular Weight |

404.6 g/mol |

IUPAC Name |

(2S,4aR,6'R,8aR)-6'-decyl-4-(hydroxymethyl)-7-methylspiro[5,8a-dihydro-4aH-chromene-2,2'-oxane]-6-one |

InChI |

InChI=1S/C25H40O4/c1-3-4-5-6-7-8-9-10-12-21-13-11-14-25(28-21)17-20(18-26)22-16-23(27)19(2)15-24(22)29-25/h15,17,21-22,24,26H,3-14,16,18H2,1-2H3/t21-,22-,24-,25+/m1/s1 |

InChI Key |

DKOKVOARFOHBNU-MFYODDQASA-N |

Isomeric SMILES |

CCCCCCCCCC[C@@H]1CCC[C@@]2(O1)C=C([C@H]3CC(=O)C(=C[C@H]3O2)C)CO |

Canonical SMILES |

CCCCCCCCCCC1CCCC2(O1)C=C(C3CC(=O)C(=CC3O2)C)CO |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Mechanism of Action of SARS-CoV-2 Main Protease Inhibitors – A Profile of SARS-CoV-2-IN-40

This document provides an in-depth technical overview of the mechanism of action for SARS-CoV-2-IN-40, a representative covalent inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro). This guide is intended for researchers, scientists, and drug development professionals. For the purpose of this guide, "this compound" is used as a placeholder to detail the well-characterized mechanisms of Nirmatrelvir, the active component of Paxlovid.

Core Mechanism of Action: Inhibition of Viral Polyprotein Processing

The replication of SARS-CoV-2 is critically dependent on the function of its main protease (Mpro). Following entry into a host cell, the viral genomic RNA is translated into two large polyproteins, pp1a and pp1ab.[1] Mpro is responsible for cleaving these polyproteins at no fewer than 11 specific sites to release functional non-structural proteins (nsps) that are essential for forming the viral replication and transcription complex (RTC).[2][3] By preventing this cleavage, Mpro inhibitors effectively halt the viral life cycle.[1]

This compound is a peptidomimetic inhibitor that targets the Mpro active site.[4][5] It forms a reversible, covalent bond with the catalytic cysteine residue (Cys145) within the enzyme's active site.[6][7] This action blocks the protease from processing its natural polyprotein substrates, thereby suppressing viral replication.[8] The high degree of conservation of the Mpro enzyme across coronaviruses makes it a robust drug target, less susceptible to resistance from mutations that primarily affect the spike protein.[9][10]

Caption: SARS-CoV-2 replication cycle highlighting the critical Mpro cleavage step.

The specific mechanism involves the nitrile warhead of the inhibitor forming a thioimidate adduct with the Cys145 thiol group.[7] This covalent interaction physically obstructs the substrate-binding site and inactivates the enzyme.[8]

Caption: Covalent inhibition of Mpro by this compound (Nirmatrelvir).

Modulation of Host Signaling Pathways

While the primary action of this compound is antiviral, emerging evidence suggests that Mpro inhibitors can also modulate host inflammatory responses. Viral infections, including SARS-CoV-2, are known to activate signaling pathways such as NF-κB and MAPKs, leading to a surge in pro-inflammatory cytokines, which can contribute to severe disease.[11] By inhibiting viral replication, Mpro inhibitors indirectly reduce the viral triggers for these inflammatory cascades. Furthermore, some studies propose that Mpro inhibitors may directly interfere with these pathways, mitigating the cytokine storm associated with severe COVID-19.[11]

Caption: Indirect modulation of the NF-κB inflammatory pathway by an Mpro inhibitor.

Quantitative Data Summary

The efficacy of this compound (Nirmatrelvir) has been quantified through various in vitro and clinical studies.

Table 1: In Vitro Inhibitory Activity (IC₅₀) Against Various Coronavirus Mpro Enzymes

| Coronavirus Target | IC₅₀ (nM) | Reference |

|---|---|---|

| SARS-CoV-2 Mpro | 10 - 24 | [7][12] |

| SARS-CoV-1 Mpro | ~10 - 100 | [7] |

| MERS-CoV Mpro | ~10 - 100 | [7] |

| HCoV-HKU1 Mpro | ~10 - 100 | [7] |

| HCoV-OC43 Mpro | ~10 - 100 | [7] |

| HCoV-229E Mpro | ~10 - 100 | [7] |

| HCoV-NL63 Mpro | ~10 - 100 |[7] |

Table 2: Antiviral Cell Culture Activity (EC₅₀/EC₉₀) Against SARS-CoV-2

| Cell Line / Condition | Variant | EC₅₀ (nM) | EC₉₀ (nM) | Reference |

|---|---|---|---|---|

| dNHBE cells | USA-WA1/2020 | 62 | 181 | [13] |

| Vero E6 cells (+MDR1 inhibitor) | USA-WA1/2020 | 74.5 | N/A | [7] |

| iPS-AT2 cells (Plaque Assay) | Various | 32 | N/A | [12] |

| iPS-AT2 cells (qRT-PCR) | Various | 36 | N/A | [12] |

| Huh7 cells (Replicon Assay) | Various | 27 | N/A | [12] |

| Clinical Isolates | Omicron Variants | 0.5-2.5 fold change vs ancestral | 0.3-2.3 fold change vs ancestral |[12] |

Table 3: Clinical Efficacy in High-Risk, Non-Hospitalized Adults (EPIC-HR Trial)

| Endpoint (Through Day 28) | This compound Arm | Placebo Arm | Relative Risk Reduction | Reference |

|---|

| COVID-19-related Hospitalization or Death | 0.72% (5 of 697) | 6.45% (44 of 682) | 88.9% |[14] |

Experimental Protocols

The discovery and characterization of Mpro inhibitors like this compound rely on robust screening and enzymatic assays.

This protocol describes a competitive binding assay to identify inhibitors of Mpro.[15][16]

Principle: A fluorescently labeled peptide substrate (FP probe) for Mpro is used. In the absence of an inhibitor, Mpro cleaves the probe, resulting in a small, rapidly tumbling fluorescent fragment and a low polarization signal. In the presence of an effective inhibitor, Mpro is occupied, the probe remains intact, and its binding to an avidin-biotin complex keeps its molecular weight high, resulting in slower tumbling and a high polarization signal.[15]

Methodology:

-

Reagent Preparation:

-

Mpro Enzyme: Recombinantly express and purify SARS-CoV-2 Mpro. Prepare a working solution (e.g., 0.4 µM in assay buffer).[16]

-

FP Probe: Synthesize a peptide substrate with FITC and Biotin tags (e.g., FITC-AVLQSGFRKK-Biotin). Prepare a working solution (e.g., 60 nM).[15]

-

Inhibitor Library: Dissolve test compounds in DMSO to a stock concentration (e.g., 1 mg/mL).

-

Quenching Solution: Prepare an avidin solution (e.g., 0.3 µM) to bind the biotinylated probe, enhancing the polarization signal of the uncleaved substrate.[16]

-

-

Assay Procedure (96-well plate format):

-

Step 1 (Incubation): Add 29 µL of Mpro solution and 1 µL of a test compound to each well. Incubate for 30 minutes at room temperature.[16]

-

Step 2 (Reaction Start): Add 20 µL of the FP probe solution to each well. Incubate for 20 minutes at room temperature to allow for enzymatic cleavage.[16]

-

Step 3 (Reaction Quench): Add 10 µL of the avidin solution to stop the reaction and stabilize the signal. Incubate for 5 minutes.[16]

-

Step 4 (Measurement): Read the millipolarization (mP) value using a microplate reader with appropriate fluorescence polarization filters.

-

-

Data Analysis:

-

High mP values indicate a low rate of probe cleavage and thus, effective Mpro inhibition.

-

Calculate the percent inhibition relative to positive (no enzyme) and negative (DMSO vehicle) controls.

-

Determine the IC₅₀ value for hit compounds by performing the assay with a serial dilution of the inhibitor.

-

Caption: Workflow of the Fluorescence Polarization (FP) screening assay.

This protocol describes a cellular assay to measure the potency of Mpro inhibitors within a living cell.[17]

Principle: A reporter system is engineered where the expression of a reporter gene (e.g., Firefly Luciferase) is suppressed by the proteolytic activity of co-expressed SARS-CoV-2 Mpro. When a cell-permeable Mpro inhibitor is introduced, it blocks Mpro activity, thereby "rescuing" the expression of the luciferase reporter and causing a "gain of signal" (increased luminescence) that is proportional to the inhibitor's potency.[17]

Methodology:

-

Cell Line and Plasmids:

-

Use a suitable human cell line (e.g., 293T cells).

-

Utilize two plasmids: one expressing SARS-CoV-2 Mpro and another containing a firefly luciferase reporter gene whose expression is sensitive to Mpro activity.

-

-

Assay Procedure:

-

Day 1 (Transfection): Seed 293T cells in 96-well plates. Co-transfect the cells with the Mpro-expressing plasmid and the luciferase reporter plasmid.

-

Day 2 (Inhibitor Treatment): Remove the transfection medium. Add fresh cell culture medium containing serial dilutions of the test inhibitor (e.g., this compound) or vehicle control (DMSO). Incubate for a defined period (e.g., 24 hours).

-

Day 3 (Lysis and Measurement):

-

Wash the cells with phosphate-buffered saline (PBS).

-

Lyse the cells using a suitable lysis buffer (e.g., Passive Lysis Buffer).

-

Transfer the cell lysate to an opaque assay plate.

-

Add a luciferase assay reagent containing the substrate (luciferin).

-

Immediately measure the luminescence signal using a luminometer.

-

-

-

Data Analysis:

-

Normalize the luminescence signal of inhibitor-treated wells to the signal from vehicle-treated control wells.

-

Plot the gain-of-signal as a function of inhibitor concentration.

-

Calculate the EC₅₀ value by fitting the dose-response curve using a non-linear regression model.[12]

-

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Nirmatrelvir-Ritonavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Nirmatrelvir/Ritonavir | Johns Hopkins HIV Guide [hopkinsguides.com]

- 6. Paxlovid: Mechanism of Action, Synthesis, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advances and challenges in using nirmatrelvir and its derivatives against SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What are SARS-CoV-2 Mpro inhibitors and how do they work? [synapse.patsnap.com]

- 9. paxlovid.pfizerpro.com [paxlovid.pfizerpro.com]

- 10. Understanding the science behind PAXLOVID | NextGen Global Brand site - Paxlovid [paxlovid.my]

- 11. researchgate.net [researchgate.net]

- 12. Evaluation of in vitro antiviral activity of SARS-CoV-2 Mpro inhibitor pomotrelvir and cross-resistance to nirmatrelvir resistance substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Comprehensive Review of the Clinical Pharmacokinetics, Pharmacodynamics, and Drug Interactions of Nirmatrelvir/Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nirmatrelvir and COVID-19: development, pharmacokinetics, clinical efficacy, resistance, relapse, and pharmacoeconomics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. dr.ntu.edu.sg [dr.ntu.edu.sg]

Technical Guide: Inhibition of SARS-CoV-2 Viral Replication by a Representative Small Interfering RNA (siRNA)

Introduction

Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19, has prompted extensive research into effective antiviral therapies. One promising strategy involves the use of small interfering RNAs (siRNAs) to specifically target and degrade viral RNA, thereby inhibiting viral replication. This technical guide provides an in-depth overview of the mechanism, efficacy, and experimental evaluation of a representative siRNA inhibitor targeting a highly conserved region of the SARS-CoV-2 genome. While the specific designation "SARS-CoV-2-IN-40" does not correspond to a known inhibitor in the reviewed literature, this document will utilize data and protocols for a well-characterized siRNA, referred to herein as a representative example, to fulfill the detailed requirements for a technical whitepaper.

The primary mechanism of action for siRNAs is RNA interference (RNAi), a natural cellular process. Once introduced into a host cell, the siRNA is incorporated into the RNA-induced silencing complex (RISC). The siRNA guide strand then directs RISC to bind to the complementary viral RNA sequence, leading to its cleavage and subsequent degradation. This targeted approach offers high specificity and the potential for broad activity against various viral variants if the targeted sequence is highly conserved.

Quantitative Data Summary

The antiviral activity of the representative siRNA against SARS-CoV-2 has been quantified in various in vitro studies. The following table summarizes key quantitative data on its efficacy in inhibiting viral replication.

| Parameter | Cell Line | Virus Strain | Multiplicity of Infection (MOI) | Time Point | Result | Reference |

| Viral Load Reduction | Vero E6 | SARS-CoV-2 (Alpha variant) | 0.01 | 24 hours post-infection | ~7-fold reduction in viral genome equivalents (from 1.78 x 10⁸ GE/mL to 2.54 x 10⁷ GE/mL) | [1] |

| Viral Load Reduction | Vero E6 | SARS-CoV-2 (Alpha variant) | 0.01 | 48 hours post-infection | 70% reduction in viral load (from 5.02 x 10⁸ GE/mL to 1.61 x 10⁸ GE/mL) | [1] |

| Inhibition of Viral Replication | Caco-2-N | SARS-CoV-2 GFP/ΔN trVLP | 0.05 | 24 and 48 hours post-infection | Efficient inhibition of viral replication | [2] |

Mechanism of Action: siRNA-Mediated Viral Replication Inhibition

The following diagram illustrates the signaling pathway of siRNA-mediated inhibition of SARS-CoV-2 replication.

Caption: siRNA-mediated inhibition of SARS-CoV-2 replication.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Culture and Virus Propagation

-

Cell Lines:

-

Vero E6 cells: Maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine. Cells are cultured at 37°C in a humidified atmosphere with 5% CO₂.

-

Caco-2-N cells: Cultured under similar conditions to Vero E6 cells.

-

-

Virus Strains:

-

SARS-CoV-2 isolates (e.g., Alpha variant) are propagated in Vero E6 cells.

-

Viral titers are determined by plaque assay or TCID50 (50% tissue culture infectious dose) assay. All work with infectious SARS-CoV-2 is conducted in a Biosafety Level 3 (BSL-3) laboratory.

-

In Vitro siRNA Transfection and Viral Infection Assay

-

Cell Seeding: Vero E6 or Caco-2-N cells are seeded in 12-well or 24-well plates to achieve confluence on the day of transfection. For a 24-well plate, approximately 3 x 10⁵ cells per well are seeded.[3]

-

siRNA Transfection:

-

Varying concentrations of the siRNA (e.g., 0.1 nM to 150 nM) are diluted in serum-free medium.[1]

-

A transfection reagent (e.g., Lipofectamine RNAiMAX) is separately diluted in serum-free medium.

-

The diluted siRNA and transfection reagent are mixed and incubated at room temperature for 10-20 minutes to allow for complex formation.

-

The siRNA-lipid complexes are added to the cells and incubated for 24 hours.

-

-

Viral Infection:

-

Sample Collection: Supernatants and/or cell lysates are collected at specified time points post-infection (e.g., 24 and 48 hours) for viral load quantification.

Quantification of Viral Replication (qRT-PCR)

-

RNA Extraction: Viral RNA is extracted from the collected supernatants or cell lysates using a commercial viral RNA extraction kit according to the manufacturer's instructions.

-

Reverse Transcription and Quantitative PCR (RT-qPCR):

-

The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a specific reverse primer and a reverse transcriptase enzyme.

-

The cDNA is then amplified by qPCR using primers and a probe specific to a conserved region of the SARS-CoV-2 genome (e.g., the E gene or RdRp gene).

-

A standard curve is generated using serial dilutions of a plasmid containing the target viral sequence to quantify the viral genome equivalents per milliliter (GE/mL).

-

The amplification data is analyzed to determine the viral load in each sample.

-

Experimental Workflow

The following diagram outlines the general experimental workflow for evaluating the antiviral efficacy of a candidate siRNA.

Caption: Experimental workflow for siRNA antiviral efficacy testing.

References

- 1. Inhibition of SARS-CoV-2 Replication by a Small Interfering RNA Targeting the Leader Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of SARS-CoV-2 Replication by Self-Assembled siRNA Nanoparticles Targeting Multiple Highly Conserved Viral Sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ecdc.europa.eu [ecdc.europa.eu]

An In-depth Technical Guide on the Discovery and Synthesis of a Novel SARS-CoV-2 Main Protease Inhibitor

Introduction

The global health crisis precipitated by the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) has spurred an unprecedented effort in the scientific community to develop effective antiviral therapeutics. A prime target for these therapeutic interventions is the viral main protease (Mpro or 3CLpro), an enzyme essential for the cleavage of viral polyproteins into functional non-structural proteins, a critical step in the viral replication cycle. This guide provides a detailed overview of the discovery, synthesis, and mechanism of action of a novel, potent, and highly selective peptide-mimetic inhibitor of the SARS-CoV-2 main protease, herein referred to as Compound 1. This compound represents a significant advancement in the development of targeted antivirals against COVID-19.

Discovery of a Potent Mpro Inhibitor

Compound 1 was developed through a rational drug design approach aimed at creating a highly selective inhibitor for the SARS-CoV-2 Mpro.[1] The design strategy focused on mimicking the natural substrate of Mpro, the replicase 1ab polyprotein, specifically the -Val-Leu-Gln- recognition sequence.[1] A key innovation in the design of Compound 1 is the incorporation of a constrained cyclic peptide scaffold. This feature locks the conformation of the P3 (Val) and P2 (Leu) residues, optimizing the inhibitor's fit into the P2 pocket of the enzyme's active site.[1] To achieve potent inhibition, an acyloxymethyl ketone was utilized as an electrophilic "warhead" to covalently target the catalytic cysteine residue (Cys145) in the Mpro active site.[1] This design has resulted in a highly selective inhibitor with minimal off-target effects on host proteases like cathepsins.[1]

Quantitative Biological Activity

The antiviral efficacy of Compound 1 has been demonstrated through both in vitro enzymatic assays and cell-based viral replication assays. The key quantitative data are summarized in the table below.

| Assay Type | Target | Metric | Value | Reference |

| Enzymatic Assay | SARS-CoV-2 Mpro | IC50 | 230 ± 18 nM | [1] |

| Antiviral Assay | SARS-CoV-2 (various variants) | - | Potent Inhibition | [1] |

| Combination Study | with Remdesivir | - | Synergistic Effect | [1] |

| In vivo Study | SARS-CoV-2 (Omicron) in Syrian hamsters | - | Reduced Viral Replication | [1] |

Table 1: Summary of Quantitative Biological Data for Compound 1

Experimental Protocols

Synthesis of Compound 1

The synthesis of Compound 1 is a multi-step process. The following is a generalized protocol based on the published literature:

-

Step A: To a solution of the starting amine in dimethylformamide (DMF) at 0°C, sodium hydride (NaH) is added, followed by the addition of 1-fluoro-2-nitrobenzene. The reaction mixture is stirred and heated to 40°C for 2 hours.

-

Step B: The product from Step A is dissolved in ethanol (EtOH), and 10% Palladium on carbon (Pd/C) is added. The mixture is stirred under a hydrogen atmosphere at room temperature for 16 hours to reduce the nitro group.

-

Step C: The resulting amine is reacted with a carboxylic acid using 50% 1-Propanephosphonic acid cyclic anhydride (T3P) in dichloromethane (CH2Cl2) and diisopropylethylamine (DIPEA) at a temperature ranging from -20°C to 0°C for 1 hour to form an amide bond.

-

Step D: The product from Step C is treated with Lithium bis(trimethylsilyl)amide (LiHMDS) in tetrahydrofuran (THF) at -78°C, followed by the addition of ethyl 2-bromoacetate. The reaction is allowed to warm to room temperature and stirred for 12 hours.

-

Step E: The ester is hydrolyzed using sodium hydroxide (NaOH) in a mixture of THF, methanol (MeOH), and water (H2O) at 0°C to room temperature for 12 hours to yield the carboxylic acid.

-

Step F: The final amide coupling is achieved by reacting the carboxylic acid from Step E with (S)-3-amino-2-oxo-4-((S)-2-oxopyrrolidin-3-yl)butyl 2,6-dichlorobenzoate using 50% T3P in CH2Cl2 and DIPEA at 0°C to room temperature for 1 hour to yield Compound 1.

SARS-CoV-2 Mpro Inhibition Assay

The inhibitory activity of Compound 1 against SARS-CoV-2 Mpro is determined using a Förster Resonance Energy Transfer (FRET)-based assay.

-

Reagents: Recombinant SARS-CoV-2 Mpro, a fluorogenic substrate peptide containing a cleavage site for Mpro, and the test compound (Compound 1).

-

Procedure:

-

The test compound is serially diluted and pre-incubated with the Mpro enzyme in an appropriate assay buffer.

-

The FRET substrate is added to initiate the enzymatic reaction.

-

The fluorescence intensity is measured over time. Cleavage of the substrate by Mpro separates the fluorophore and quencher, resulting in an increase in fluorescence.

-

The rate of reaction is calculated from the linear phase of the fluorescence curve.

-

-

Data Analysis: The percent inhibition is calculated relative to a control without the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the dose-response data to a suitable equation.

Antiviral Cell-Based Assay

The antiviral activity of Compound 1 against live SARS-CoV-2 is evaluated in a cell-based assay.

-

Cell Line: A susceptible cell line, such as Vero E6 or A549-ACE2 cells, is used.

-

Procedure:

-

Cells are seeded in multi-well plates and incubated.

-

The cells are pre-treated with serial dilutions of Compound 1 for a defined period.

-

The cells are then infected with a known titer of SARS-CoV-2.

-

After an incubation period, the viral replication is quantified. This can be done by measuring the viral RNA levels using quantitative reverse transcription PCR (qRT-PCR) or by assessing the virus-induced cytopathic effect (CPE).

-

-

Data Analysis: The EC50 value, the concentration of the compound that inhibits viral replication by 50%, is calculated from the dose-response curve. Cytotoxicity of the compound is also assessed in parallel to determine the therapeutic index.

Mechanism of Action and Signaling Pathways

Compound 1 functions as a direct-acting antiviral by inhibiting the enzymatic activity of the SARS-CoV-2 main protease. The mechanism of action does not directly involve the modulation of host cell signaling pathways but rather targets a crucial viral enzyme.

Figure 1: Simplified workflow of SARS-CoV-2 replication and the inhibitory action of Compound 1 on the main protease (Mpro).

The SARS-CoV-2 lifecycle begins with the virus entering the host cell and releasing its RNA genome.[2] The host cell's ribosomes translate the viral RNA into large polyproteins (pp1a and pp1ab).[1] The viral main protease, Mpro, is responsible for cleaving these polyproteins at multiple sites to release functional non-structural proteins.[3] These proteins then assemble into the replicase-transcriptase complex (RTC), which orchestrates the replication of the viral genome and the transcription of subgenomic RNAs that code for structural proteins.[1] Finally, new viral particles are assembled and released from the cell. Compound 1 directly inhibits the proteolytic cleavage step by binding to the active site of Mpro, thereby preventing the formation of the RTC and halting viral replication.

Figure 2: General experimental workflow for the discovery and evaluation of Compound 1.

Compound 1 is a promising, novel inhibitor of the SARS-CoV-2 main protease, developed through a structure-guided design approach. Its potent in vitro and in vivo activity, coupled with its high selectivity, underscores its potential as a therapeutic candidate for the treatment of COVID-19. The detailed methodologies and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to combat the ongoing threat of SARS-CoV-2 and future coronavirus outbreaks.

References

Preliminary In Vitro Evaluation of SARS-CoV-2-IN-40: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of "SARS-CoV-2-IN-40," a novel inhibitor of SARS-CoV-2. The information is compiled from publicly available data for research and development purposes.

Core Compound Information

This compound, also identified as Compound 19, is a synthetic analog of the marine sponge-derived natural product, alotaketal C. It has demonstrated potent inhibitory activity against SARS-CoV-2 infection in human lung cells.

Quantitative Data Summary

The in vitro efficacy of this compound was assessed against two Omicron variants of SARS-CoV-2 in Calu-3 human lung adenocarcinoma cells. The following table summarizes the key quantitative data.

| Compound | Virus Variant | IC50 (nM) | Cell Line |

| This compound | SARS-CoV-2 BA.1 | 100 | Calu-3 |

| This compound | SARS-CoV-2 BA.5 | 160 | Calu-3 |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preliminary evaluation of this compound. While the full experimental details from the primary publication were not accessible, these protocols are based on established methods for in vitro evaluation of antiviral compounds against SARS-CoV-2 in Calu-3 cells.

Antiviral Activity Assay (High-Content Imaging)

This assay determines the concentration-dependent inhibitory effect of the compound on viral replication.

3.1.1 Materials:

-

Cells: Calu-3 (human lung adenocarcinoma cell line)

-

Virus: SARS-CoV-2 BA.1 and BA.5 variants

-

Compound: this compound, dissolved in DMSO

-

Reagents: Dulbecco's Modified Eagle Medium (DMEM), fetal bovine serum (FBS), penicillin-streptomycin, trypsin-EDTA, phosphate-buffered saline (PBS), paraformaldehyde (PFA), Triton X-100, DAPI (4′,6-diamidino-2-phenylindole), primary antibody against SARS-CoV-2 nucleocapsid protein, and a fluorescently labeled secondary antibody.

-

Equipment: 96-well plates, biosafety level 3 (BSL-3) facility, high-content imaging system.

3.1.2 Procedure:

-

Cell Seeding: Calu-3 cells are seeded into 96-well plates at an appropriate density to form a confluent monolayer and incubated for 24 hours.

-

Compound Preparation: A serial dilution of this compound is prepared in culture medium.

-

Infection: The cell culture medium is removed, and the cells are infected with SARS-CoV-2 (BA.1 or BA.5) at a predetermined multiplicity of infection (MOI) in the presence of varying concentrations of the compound or DMSO (vehicle control).

-

Incubation: The plates are incubated for 24-48 hours in a BSL-3 facility to allow for viral replication.

-

Immunostaining:

-

Cells are fixed with 4% PFA.

-

Cell membranes are permeabilized with 0.1% Triton X-100.

-

Cells are incubated with a primary antibody targeting the SARS-CoV-2 nucleocapsid protein.

-

After washing, a fluorescently labeled secondary antibody is added.

-

Nuclei are counterstained with DAPI.

-

-

Imaging and Analysis: The plates are imaged using a high-content imaging system. The number of infected cells (expressing nucleocapsid protein) is quantified relative to the total number of cells (DAPI-stained nuclei) for each compound concentration.

-

IC50 Calculation: The data is normalized to the vehicle control, and the IC50 value is calculated by fitting the dose-response curve using a non-linear regression model.

Cytotoxicity Assay

This assay assesses the potential toxic effects of the compound on the host cells.

3.2.1 Materials:

-

Cells: Calu-3 cells

-

Compound: this compound, dissolved in DMSO

-

Reagents: DMEM, FBS, penicillin-streptomycin, and a cell viability reagent (e.g., CellTiter-Glo®).

-

Equipment: 96-well opaque plates, plate reader capable of measuring luminescence.

3.2.2 Procedure:

-

Cell Seeding: Calu-3 cells are seeded in 96-well opaque plates and incubated for 24 hours.

-

Compound Treatment: The cells are treated with the same serial dilutions of this compound as used in the antiviral assay.

-

Incubation: The plates are incubated for the same duration as the antiviral assay (24-48 hours).

-

Cell Viability Measurement: A cell viability reagent is added to each well according to the manufacturer's instructions. This reagent typically measures ATP levels as an indicator of metabolically active cells.

-

Data Acquisition: The luminescence signal, which is proportional to the number of viable cells, is measured using a plate reader.

-

CC50 Calculation: The data is normalized to the vehicle control, and the CC50 (50% cytotoxic concentration) value is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

The antiviral activity of this compound is linked to its role as a Protein Kinase C (PKC) activator. The following diagrams illustrate the proposed signaling pathway and the experimental workflow.

Unraveling the Intricacies of SARS-CoV-2 Spike Glycoprotein Interactions: A Technical Overview

Disclaimer: The term "SARS-CoV-2-IN-40" does not correspond to a specific, publicly documented molecule, inhibitor, or interacting partner of the SARS-CoV-2 spike glycoprotein in the reviewed scientific literature. The search results primarily reference experimental parameters, such as the use of 40 µL volumes for viral inoculation in animal studies or clinical trials involving 40 participants. This guide, therefore, provides a broader technical overview of the SARS-CoV-2 spike glycoprotein's interactions with host factors, drawing upon established research findings.

This technical guide is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the molecular interactions of the SARS-CoV-2 spike glycoprotein. It includes quantitative data from various studies, detailed experimental protocols, and visualizations of key biological pathways.

The Central Role of the Spike Glycoprotein in SARS-CoV-2 Infection

The spike (S) glycoprotein of SARS-CoV-2 is a trimeric type I membrane protein that is pivotal for viral entry into host cells.[1][2] It is composed of two subunits: S1, which contains the receptor-binding domain (RBD) responsible for recognizing and binding to the host cell receptor, and S2, which mediates the fusion of the viral and host cell membranes.[2] The primary receptor for SARS-CoV-2 is the angiotensin-converting enzyme 2 (ACE2), and the affinity of the spike protein's RBD for ACE2 is a critical determinant of the virus's infectivity.[1][2][3] The binding affinity of the SARS-CoV-2 spike protein to ACE2 is reported to be 10-20 times higher than that of the spike protein from the earlier SARS-CoV.[1]

Quantitative Analysis of Spike Glycoprotein Interactions

The following table summarizes key quantitative data related to the interaction of viral components with host factors.

| Interacting Molecules | Method | Affinity/Concentration | Reference |

| SARS-CoV-2 Spike RBD & Entrectinib | Microscale Thermophoresis (MST) | KD of 166 ± 60 nM | [4] |

| SARS-CoV-2 Spike RBD & ACE2 | Not Specified | KD of 15 nM | [4] |

| Pyronaridine | in vitro PLpro activity assay | IC50 of 1.8 µM | [5] |

| Pyronaridine | in vitro host kinase CAMK1 inhibition | IC50 of 2.4 µM | [5] |

| N protein & Caprin1 | Not Specified | Kd = 13 μM | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. Below are summaries of key experimental protocols described in the literature.

-

Animal Model: K18-hACE2 transgenic mice, which express human ACE2, are a widely used model for studying SARS-CoV-2 infection.[3][4][5][7][8]

-

Viral Inoculation: Mice are intranasally inoculated with SARS-CoV-2. The viral dosage and volume can vary, with typical examples being 100 or 1000 plaque-forming units (PFU) in 40 μL of Phosphate-Buffered Saline (PBS) or 2x104 PFU in 40 µL.[4][5][6][7][8] Inoculation is performed under isoflurane sedation.[6][8]

-

Monitoring: Post-infection, animals are monitored daily for weight loss, changes in general health, breathing, and movement.[6][8] A common endpoint for euthanasia is a 20% loss of body weight or significant impairment in movement or breathing.[6][8]

-

Tissue Analysis: At the end of the experiment (e.g., day 5 post-infection), tissues such as the lungs are harvested for various analyses, including histology, immunohistochemistry, and RT-qPCR to quantify viral load.[3][7][8]

-

Cell Lines: A549-ACE2 cells, which are human lung adenocarcinoma cells engineered to express ACE2, are commonly used to test the efficacy of antiviral compounds against SARS-CoV-2.[4][5]

-

Drug Treatment: Cells are typically pre-treated with the compound of interest for a set period (e.g., 1 hour) before being infected with SARS-CoV-2.[4]

-

Data Analysis: The antiviral activity is often determined by measuring the reduction in viral replication, and the cytotoxicity of the compound is also assessed.[4]

-

Objective: To detect the presence of antibodies against SARS-CoV-2 proteins, such as the spike or nucleocapsid protein, in serum samples.[9]

-

Procedure: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify antibody titers. This involves coating plates with the viral antigen, incubating with serum samples, and then using a secondary antibody conjugated to an enzyme to detect bound primary antibodies.[9]

Visualizing Molecular Pathways and Workflows

Understanding the complex biological processes involved in SARS-CoV-2 infection can be aided by visual diagrams. The following sections provide Graphviz DOT scripts for generating such diagrams.

The following diagram illustrates the initial steps of SARS-CoV-2 infection, from spike protein binding to the ACE2 receptor to the activation of the host's innate immune response.

References

- 1. moodle2.units.it [moodle2.units.it]

- 2. Host-pathogen interaction in COVID-19: Pathogenesis, potential therapeutics and vaccination strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | SARS-CoV-2 exploits steroidogenic machinery, triggers lipid metabolism for viral replication and induces immune response in Leydig cells of K18-hACE2 mice [frontiersin.org]

- 4. biorxiv.org [biorxiv.org]

- 5. biorxiv.org [biorxiv.org]

- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 7. Gasdermin-D activation by SARS-CoV-2 triggers NET and mediate COVID-19 immunopathology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SARS-CoV-2 N protein recruits G3BP to double membrane vesicles to promote translation of viral mRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Early Research on "SARS-CoV-2-IN-40" Antiviral Activity: A Review of Available Data

Initial findings identify "SARS-CoV-2-IN-40," also referred to as Compound 19, as an inhibitor of SARS-CoV-2. [1] However, a comprehensive review of publicly available scientific literature reveals a notable absence of in-depth research detailing its specific antiviral properties. At present, there is a lack of published studies providing quantitative data, specific experimental protocols, or elucidated signaling pathways related to the mechanism of action for this particular compound.

This technical overview will summarize the limited information available and outline the standard experimental methodologies and data presentations that would be necessary to fully characterize the antiviral activity of a compound like "this compound."

Quantitative Data on Antiviral Activity

A thorough evaluation of a potential antiviral agent requires quantitative data to determine its efficacy and therapeutic window. Key metrics that would be essential for assessing "this compound" include:

| Data Point | Description |

| IC50 (Half-maximal Inhibitory Concentration) | The concentration of the compound required to inhibit 50% of the viral replication in vitro. |

| EC50 (Half-maximal Effective Concentration) | The concentration of the compound that produces 50% of its maximal effect. |

| CC50 (Half-maximal Cytotoxic Concentration) | The concentration of the compound that results in the death of 50% of host cells. |

| Selectivity Index (SI) | Calculated as CC50/IC50, this ratio indicates the therapeutic window of the compound. A higher SI is desirable. |

| Viral Yield Reduction | The reduction in the amount of infectious virus produced by cells treated with the compound compared to untreated cells. |

Currently, specific values for these parameters for "this compound" are not available in the public domain.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. The following are standard assays used to evaluate the antiviral activity of compounds against SARS-CoV-2.

Cell-Based Antiviral Assays

-

Plaque Reduction Neutralization Test (PRNT): This is a gold-standard assay to quantify the titer of neutralizing antibodies or the efficacy of an antiviral compound.

-

Methodology: Host cells (e.g., Vero E6) are seeded in multi-well plates. A known amount of SARS-CoV-2 is incubated with serial dilutions of the test compound before being added to the cell monolayer. After an incubation period to allow for viral entry and replication, the cells are overlaid with a semi-solid medium (like agar) to restrict the spread of the virus to adjacent cells, leading to the formation of localized lesions called plaques. The cells are then fixed and stained, and the plaques are counted. The concentration of the compound that reduces the number of plaques by 50% (PRNT50) is determined.

-

-

Quantitative Real-Time PCR (qRT-PCR) for Viral Load Quantification: This method measures the amount of viral RNA in a sample.

-

Methodology: Host cells are infected with SARS-CoV-2 in the presence of varying concentrations of the test compound. After a set incubation period, total RNA is extracted from the cells or the supernatant. The viral RNA is then reverse transcribed to complementary DNA (cDNA) and quantified using real-time PCR with primers and probes specific to a SARS-CoV-2 gene (e.g., N, E, or RdRp). A reduction in viral RNA levels in treated cells compared to untreated controls indicates antiviral activity.

-

-

Cytopathic Effect (CPE) Inhibition Assay: This assay assesses the ability of a compound to protect cells from virus-induced damage.

-

Methodology: Host cells are seeded in multi-well plates and infected with SARS-CoV-2 in the presence of different concentrations of the test compound. After incubation, the plates are visually inspected for CPE (e.g., cell rounding, detachment). The protective effect of the compound is often quantified using a cell viability assay.

-

Cytotoxicity Assays

-

MTT or MTS Assay: These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability.

-

Methodology: Host cells are incubated with serial dilutions of the test compound (without the virus). After the incubation period, a tetrazolium salt (MTT or MTS) is added. Viable cells with active metabolism convert the tetrazolium salt into a colored formazan product. The amount of formazan produced is proportional to the number of viable cells and is measured using a spectrophotometer. This data is used to calculate the CC50.

-

Visualization of Experimental Workflow and Potential Signaling Pathways

While specific pathways for "this compound" are unknown, the following diagrams illustrate a generic experimental workflow for antiviral testing and a simplified representation of a potential viral entry and replication pathway that could be targeted.

Caption: A generalized workflow for screening antiviral compounds against SARS-CoV-2.

References

Methodological & Application

Application Notes and Protocols for SARS-CoV-2-IN-40

For Researchers, Scientists, and Drug Development Professionals

Introduction

SARS-CoV-2-IN-40, also identified as Compound 19, is a synthetic analog of the marine sponge-derived sesterterpenoid, Alotaketal C.[1][2][3][4] This compound has demonstrated potent inhibitory activity against SARS-CoV-2 infection in in vitro studies. Specifically, it has shown efficacy against the Omicron BA.1 and BA.5 variants in human lung cells.[1][3][4][5] The parent compound, Alotaketal C, is known to be a protein kinase C (PKC) activator, suggesting that this compound may function as a host-directed antiviral agent.[1] By targeting host cellular pathways, such compounds could offer a broad-spectrum antiviral strategy with a higher barrier to the development of viral resistance.

These application notes provide a comprehensive overview of the in vitro assay protocols to evaluate the antiviral efficacy of this compound. The detailed methodologies are intended to guide researchers in the screening and characterization of this and similar compounds.

Data Presentation

The inhibitory activity of this compound against different SARS-CoV-2 variants is summarized in the table below. This data is derived from in vitro infection assays using Calu-3 human lung cells.

| Compound | Virus Variant | Cell Line | IC50 (nM) | Reference |

| This compound | Omicron BA.1 | Calu-3 | 100 | [4] |

| This compound | Omicron BA.5 | Calu-3 | 160 | [4] |

Signaling Pathway

The proposed mechanism of action for the parent compound of this compound, Alotaketal C, involves the activation of Protein Kinase C (PKC). PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues on these proteins. Activation of specific PKC isoforms can modulate various cellular processes, including those that may be hijacked by viruses for their replication. The inhibition of SARS-CoV-2 infection by a PKC activator suggests that this pathway may interfere with a critical step in the viral life cycle, such as entry or replication.

Proposed signaling pathway for this compound.

Experimental Protocols

Viral Infection Inhibition Assay by Cytopathic Effect (CPE) Reduction

This protocol is designed to assess the ability of this compound to protect cells from virus-induced cell death, known as the cytopathic effect (CPE).

Materials:

-

Vero E6 cells (or other susceptible cell lines like Calu-3)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

SARS-CoV-2 virus stock (e.g., Omicron BA.1 or BA.5 variant)

-

This compound

-

96-well cell culture plates

-

Crystal Violet staining solution (0.5% crystal violet in 20% methanol)

-

Formaldehyde (10% in PBS)

-

Phosphate Buffered Saline (PBS)

Procedure:

-

Cell Seeding:

-

Seed Vero E6 cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete DMEM.

-

Incubate overnight at 37°C with 5% CO2 to allow for cell attachment and formation of a monolayer.

-

-

Compound Preparation and Addition:

-

Prepare a series of 2-fold serial dilutions of this compound in DMEM with 2% FBS.

-

Remove the culture medium from the 96-well plate and add 100 µL of the diluted compound to the respective wells. Include a "cells only" (no virus, no compound) and a "virus control" (virus, no compound) in triplicate.

-

-

Virus Infection:

-

In a biosafety level 3 (BSL-3) facility, dilute the SARS-CoV-2 stock to a multiplicity of infection (MOI) of 0.01 in DMEM with 2% FBS.

-

Add 100 µL of the diluted virus to all wells except the "cells only" control wells.

-

Incubate the plate for 72 hours at 37°C with 5% CO2.

-

-

CPE Measurement:

-

After incubation, carefully remove the medium.

-

Fix the cells by adding 100 µL of 10% formaldehyde to each well and incubate for 30 minutes at room temperature.

-

Gently wash the plate twice with PBS.

-

Stain the cells with 100 µL of crystal violet solution for 20 minutes at room temperature.

-

Wash the plate with water to remove excess stain and allow it to air dry.

-

Solubilize the stain by adding 100 µL of methanol to each well and measure the absorbance at 570 nm using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each compound concentration relative to the "cells only" control.

-

Determine the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

-

Workflow for the CPE reduction assay.

Plaque Reduction Neutralization Assay (PRNA)

This assay quantifies the reduction in the number of viral plaques in the presence of the inhibitor, providing a more direct measure of antiviral activity.

Materials:

-

Vero E6 cells

-

DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

SARS-CoV-2 virus stock

-

This compound

-

6-well or 12-well cell culture plates

-

Agarose or Methylcellulose overlay medium

-

Crystal Violet staining solution

-

Formaldehyde (10% in PBS)

-

PBS

Procedure:

-

Cell Seeding:

-

Seed Vero E6 cells in 6-well plates at a density of 5 x 10^5 cells/well and incubate overnight to form a confluent monolayer.

-

-

Compound-Virus Incubation:

-

Prepare serial dilutions of this compound.

-

In separate tubes, mix each compound dilution with a known titer of SARS-CoV-2 (e.g., 100 plaque-forming units, PFU) and incubate for 1 hour at 37°C.

-

-

Infection:

-

Wash the cell monolayers with PBS and inoculate with 200 µL of the compound-virus mixture.

-

Incubate for 1 hour at 37°C, gently rocking the plates every 15 minutes to ensure even distribution of the virus.

-

-

Overlay:

-

After incubation, remove the inoculum and overlay the cells with 2 mL of overlay medium (e.g., 1:1 mixture of 2X DMEM and 1.6% agarose).

-

Allow the overlay to solidify at room temperature and then incubate the plates at 37°C with 5% CO2 for 72 hours.

-

-

Plaque Visualization and Counting:

-

After 72 hours, fix the cells with 10% formaldehyde for 1 hour.

-

Remove the agarose overlay and stain the cell monolayer with crystal violet for 20 minutes.

-

Wash the plates with water and count the number of plaques in each well.

-

-

Data Analysis:

-

Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

-

Determine the IC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.

-

Workflow for the Plaque Reduction Neutralization Assay.

References

- 1. researchgate.net [researchgate.net]

- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 3. Synthetic Analogs of the Sponge Sesterterpenoid Alotaketal C are Potent Inhibitors of SARS-CoV-2 Omicron BA.1 and BA.5 Infections of Human Lung Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for a Cell-Based Assay to Evaluate SARS-CoV-2 Inhibitors

Topic: Development and Application of a Cell-Based Assay for the Evaluation of "SARS-CoV-2-IN-40", a Novel Antiviral Candidate.

Audience: Researchers, scientists, and drug development professionals.

Introduction

The ongoing threat posed by Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) necessitates the development of effective antiviral therapeutics.[1][2][3] A critical step in this process is the availability of robust and reliable cell-based assays for the screening and characterization of potential viral inhibitors. This document provides detailed application notes and protocols for a cell-based assay designed to quantify the antiviral activity of compounds against SARS-CoV-2. As a case study, we describe the evaluation of a hypothetical novel inhibitor, "this compound".

The assay is based on the principle of quantifying viral replication in a permissive cell line in the presence of a test compound. The primary endpoint can be the measurement of viral RNA, the expression of a viral protein, or the cytopathic effect (CPE) induced by the virus.[4][5] For the purpose of this protocol, we will focus on a method that quantifies viral protein expression via an in-cell ELISA, a technique that allows for rapid and automated quantification of viral antigens.[6]

Signaling Pathway and Drug Target

SARS-CoV-2 infection begins with the binding of the viral spike (S) protein to the angiotensin-converting enzyme 2 (ACE2) receptor on the host cell surface.[7][8][9][10] Following receptor binding, the S protein is cleaved by host proteases, such as transmembrane protease, serine 2 (TMPRSS2), which facilitates the fusion of the viral and cellular membranes, allowing the viral genome to enter the cytoplasm.[8][11] Once inside the cell, the viral RNA is translated to produce polyproteins, which are then cleaved by viral proteases, including the 3C-like protease (3CLpro) and the papain-like protease (PLpro), to form the viral replication and transcription complex (RTC).[7] The RNA-dependent RNA polymerase (RdRp) within the RTC is responsible for replicating the viral genome and transcribing subgenomic mRNAs that encode for structural proteins.[1][7][12] These components then assemble into new virions, which are released from the cell through exocytosis.[8][11] "this compound" is a hypothetical inhibitor designed to target the viral RdRp, thereby preventing viral genome replication.

Caption: SARS-CoV-2 lifecycle and potential drug targets.

Experimental Protocols

Materials and Reagents

-

Cell Line: Vero E6 cells (ATCC CRL-1586) or another susceptible cell line like Calu-3.[4]

-

Virus: SARS-CoV-2 isolate (e.g., USA-WA1/2020). All work with live virus must be conducted in a Biosafety Level 3 (BSL-3) facility.[13]

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Test Compound: "this compound" dissolved in Dimethyl Sulfoxide (DMSO).

-

Control Compound: Remdesivir or another known SARS-CoV-2 inhibitor.[14]

-

Antibodies:

-

Primary Antibody: Mouse anti-SARS-CoV-2 Nucleocapsid (N) protein monoclonal antibody.

-

Secondary Antibody: Horseradish Peroxidase (HRP)-conjugated goat anti-mouse IgG.

-

-

Reagents for In-Cell ELISA:

-

Fixation Solution: 4% Paraformaldehyde (PFA) in Phosphate Buffered Saline (PBS).

-

Permeabilization Buffer: 0.1% Triton X-100 in PBS.

-

Blocking Buffer: 5% non-fat dry milk in PBS with 0.05% Tween-20 (PBST).

-

Wash Buffer: PBST.

-

HRP Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine).

-

Stop Solution: 2N H₂SO₄.

-

-

Reagents for Cytotoxicity Assay: CellTiter-Glo® Luminescent Cell Viability Assay kit or similar.

-

Equipment:

-

96-well cell culture plates.

-

BSL-3 certified biosafety cabinet.

-

CO₂ incubator (37°C, 5% CO₂).

-

Plate reader capable of measuring absorbance and luminescence.

-

Experimental Workflow Diagram

Caption: Workflow for the cell-based antiviral assay.

Step-by-Step Protocol

-

Cell Seeding:

-

Trypsinize and count Vero E6 cells.

-

Seed 2 x 10⁴ cells per well in a 96-well plate in 100 µL of culture medium.

-

Incubate for 24 hours at 37°C with 5% CO₂.

-

-

Compound Preparation and Treatment:

-

Prepare a 2-fold serial dilution of "this compound" in culture medium, starting from a top concentration of 100 µM. The final DMSO concentration should not exceed 0.5%.

-

Prepare dilutions for the positive control (e.g., Remdesivir) and a vehicle control (DMSO).

-

Remove the culture medium from the cells and add 50 µL of the compound dilutions to the respective wells.

-

For cytotoxicity assessment, prepare an identical plate that will not be infected with the virus.

-

-

Viral Infection:

-

Prepare a working stock of SARS-CoV-2 to achieve a Multiplicity of Infection (MOI) of 0.01 in 50 µL of culture medium.[4]

-

In a BSL-3 facility, add 50 µL of the virus suspension to each well, except for the uninfected control wells.

-

Incubate the plates for 48 hours at 37°C with 5% CO₂.

-

-

In-Cell ELISA:

-

After incubation, carefully remove the medium.

-

Fix the cells by adding 100 µL of 4% PFA per well and incubate for 30 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 100 µL of 0.1% Triton X-100 in PBS for 15 minutes.

-

Wash three times with PBST.

-

Block with 200 µL of Blocking Buffer for 1 hour at room temperature.

-

Incubate with 50 µL of primary antibody (anti-SARS-CoV-2 N) diluted in Blocking Buffer for 2 hours at room temperature.

-

Wash three times with PBST.

-

Incubate with 50 µL of HRP-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature.

-

Wash five times with PBST.

-

Add 100 µL of TMB substrate and incubate in the dark until a blue color develops (approximately 10-15 minutes).

-

Stop the reaction by adding 50 µL of 2N H₂SO₄.

-

Read the absorbance at 450 nm using a plate reader.

-

-

Cytotoxicity Assay:

-

For the parallel plate without virus, add the cytotoxicity reagent (e.g., CellTiter-Glo®) according to the manufacturer's instructions.

-

Measure luminescence to determine cell viability.

-

-

Data Analysis:

-

Normalize the absorbance readings to the virus control (0% inhibition) and mock-infected control (100% inhibition).

-

Plot the percentage of inhibition versus the log concentration of "this compound".

-

Calculate the 50% effective concentration (EC₅₀) using a non-linear regression model.

-

For the cytotoxicity data, normalize the luminescence readings to the vehicle-treated control cells (100% viability).

-

Calculate the 50% cytotoxic concentration (CC₅₀).

-

Determine the Selectivity Index (SI) as the ratio of CC₅₀ to EC₅₀.

-

Data Presentation

The quantitative data for "this compound" and the control compound are summarized below.

Table 1: Antiviral Activity of this compound and Remdesivir

| Compound | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |

| This compound | 0.67 | >100 | >149 |

| Remdesivir (Control) | 0.77 | >100 | >130 |

Data are representative and for illustrative purposes only.

Table 2: Dose-Response Data for this compound

| Concentration (µM) | % Inhibition of Viral N Protein | % Cell Viability |

| 100 | 99.8 | 98.5 |

| 50 | 99.5 | 99.1 |

| 25 | 98.2 | 99.3 |

| 12.5 | 95.6 | 100.2 |

| 6.25 | 88.3 | 101.5 |

| 3.13 | 75.4 | 100.8 |

| 1.56 | 62.1 | 99.7 |

| 0.78 | 51.2 | 100.3 |

| 0.39 | 35.8 | 101.1 |

| 0.20 | 15.7 | 100.5 |

| 0.10 | 5.2 | 99.9 |

| 0 (Virus Control) | 0 | 100 |

Data are representative and for illustrative purposes only.

Conclusion

The described cell-based assay provides a robust and high-throughput compatible method for evaluating the antiviral efficacy of compounds against SARS-CoV-2. The in-cell ELISA format offers a quantitative readout that is both sensitive and reproducible. The hypothetical inhibitor, "this compound," demonstrated potent antiviral activity with a low micromolar EC₅₀ and a high selectivity index, indicating it is a promising candidate for further preclinical development. This protocol can be adapted to screen compound libraries for the discovery of new SARS-CoV-2 inhibitors and to characterize their mechanism of action.

References

- 1. Screening of SARS-CoV-2 antivirals through a cell-based RNA-dependent RNA polymerase (RdRp) reporter assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identifying SARS-CoV-2 antiviral compounds by screening for small molecule inhibitors of nsp13 helicase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. agilent.com [agilent.com]

- 4. Frontiers | Identification of Compounds With Antiviral Activity Against SARS-CoV-2 in the MMV Pathogen Box Using a Phenotypic High-Throughput Screening Assay [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. Frontiers | Mechanism of Action of Small-Molecule Agents in Ongoing Clinical Trials for SARS-CoV-2: A Review [frontiersin.org]

- 8. SARS-CoV-2: Repurposed Drugs and Novel Therapeutic Approaches—Insights into Chemical Structure—Biological Activity and Toxicological Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Choosing a cellular model to study SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel 2019 coronavirus structure, mechanism of action, antiviral drug promises and rule out against its treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | SARS-CoV-2 and the Host Cell: A Tale of Interactions [frontiersin.org]

- 12. biorxiv.org [biorxiv.org]

- 13. ecdc.europa.eu [ecdc.europa.eu]

- 14. A cell-based assay to discover inhibitors of SARS-CoV-2 RNA dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for SARS-CoV-2 Laboratory Research

Disclaimer: The specific term "SARS-CoV-2-IN-40" does not correspond to a widely recognized or published scientific entity in the available literature. Therefore, these application notes and protocols are provided for general laboratory research involving the SARS-CoV-2 virus, targeting researchers, scientists, and drug development professionals.

Introduction

Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19, has been the subject of intensive global research.[1] Understanding the molecular and cellular mechanisms of SARS-CoV-2 infection is paramount for the development of effective therapeutics and vaccines. These application notes provide an overview of key signaling pathways affected by SARS-CoV-2 and detailed protocols for essential laboratory techniques used to study the virus.

Key Signaling Pathways in SARS-CoV-2 Infection

SARS-CoV-2 infection triggers a complex interplay of host cellular signaling pathways, many of which are implicated in the viral life cycle and the host's inflammatory response.

NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway is a central mediator of the inflammatory response to viral infections.[2] SARS-CoV-2 entry into host cells, often facilitated by the ACE2 receptor and TMPRSS2 protease, can activate the NF-κB pathway through Toll-like receptors (TLRs) such as TLR3, TLR4, and TLR7/8.[2] This activation leads to the production of pro-inflammatory cytokines like IL-6, TNF-α, and IL-1β, which can contribute to the "cytokine storm" observed in severe COVID-19 cases.[2]

References

Application Notes and Protocols for a Novel SARS-CoV-2 Inhibitor

Topic: "SARS-CoV-2-IN-40" Solubility and Preparation for Assays

Disclaimer: No specific public data could be located for a compound designated "this compound." The following application notes and protocols are a generalized guide for the handling and preparation of a novel, hypothetical small molecule inhibitor of SARS-CoV-2 for research assays. Researchers should adapt these protocols based on the empirically determined physicochemical properties of their specific compound.

Solubility Data

The solubility of a compound is a critical parameter for its use in biological assays. It is essential to determine the solubility of any new inhibitor in various solvents to prepare appropriate stock solutions and working concentrations. The following table provides a template for summarizing the solubility data for a novel anti-SARS-CoV-2 compound.

| Solvent | Solubility (Approximate) | Notes |

| Aqueous Buffers | ||

| Phosphate-Buffered Saline (PBS), pH 7.4 | < 1 µM (Predicted) | Aqueous solubility is often low for novel inhibitors. Structure-guided design can be employed to enhance aqueous solubility.[1][2] |

| Organic Solvents | ||

| Dimethyl Sulfoxide (DMSO) | ≥ 50 mM | Common solvent for creating high-concentration stock solutions of organic molecules. |

| Ethanol (EtOH) | ~10-20 mM | May be used for certain in vivo formulations, but lower concentrations are often required compared to DMSO. |

| Methanol (MeOH) | Not Recommended | Can be toxic to cells and is generally avoided for cell-based assays. |

| Other | ||

| 1:1 DMSO:PBS | Variable | Can improve solubility for working solutions, but the final DMSO concentration in the assay should be kept low (typically <0.5%). |

Experimental Protocols

Preparation of a High-Concentration Stock Solution

This protocol describes the preparation of a high-concentration stock solution of a novel SARS-CoV-2 inhibitor, which can then be used to make working solutions for various assays.

Materials:

-

Novel SARS-CoV-2 inhibitor powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, nuclease-free microcentrifuge tubes

-

Vortex mixer

-

Calibrated pipette

Procedure:

-

Pre-weighing: Accurately weigh the desired amount of the inhibitor powder in a sterile microcentrifuge tube.

-

Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 50 mM).

-

Solubilization: Vortex the tube vigorously for 1-2 minutes to ensure complete dissolution of the compound. Gentle warming in a 37°C water bath can be used if necessary, but care should be taken to avoid degradation of the compound.

-

Sterilization (Optional): If required for specific assays, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the serial dilution of the high-concentration stock solution to prepare working solutions for use in cell-based antiviral or cytotoxicity assays.

Materials:

-

High-concentration stock solution of the inhibitor (e.g., 50 mM in DMSO)

-

Appropriate cell culture medium (e.g., DMEM, MEM)

-

Sterile, nuclease-free microcentrifuge tubes or a 96-well plate

-

Calibrated pipettes

Procedure:

-

Intermediate Dilution: Prepare an intermediate dilution of the stock solution in cell culture medium. For example, to achieve a starting concentration of 100 µM for a serial dilution, dilute the 50 mM stock solution 1:500 in the medium.

-

Serial Dilutions: Perform serial dilutions (e.g., 2-fold or 10-fold) in a 96-well plate or microcentrifuge tubes using the cell culture medium as the diluent. This will create a range of concentrations to test the dose-response of the inhibitor.

-

Final DMSO Concentration: Ensure that the final concentration of DMSO in the assay wells is consistent across all tested concentrations and does not exceed a level that is toxic to the cells (typically <0.5%).

-

Application to Cells: Add the prepared working solutions to the cells according to the specific assay protocol (e.g., pre-treatment, co-treatment, or post-treatment).

Visualizations

Caption: Experimental workflow for preparing and testing a novel SARS-CoV-2 inhibitor.

Caption: Potential targets of a novel inhibitor in the SARS-CoV-2 infection pathway.

General Assay Protocols

The prepared inhibitor can be used in a variety of in vitro and cell-based assays to determine its efficacy and mechanism of action. Below are brief descriptions of relevant assays.

Plaque Reduction Neutralization Test (PRNT)

This assay is used to quantify the titer of neutralizing antibodies or the potency of an antiviral compound.

Principle: A known amount of virus is incubated with serial dilutions of the inhibitor before being added to a confluent monolayer of susceptible cells (e.g., Vero E6). The reduction in the number of plaques (zones of cell death) corresponds to the neutralizing activity of the compound.

General Protocol:

-

Seed Vero E6 cells in 6-well or 12-well plates to form a confluent monolayer.[3]

-

Prepare serial dilutions of the inhibitor.

-

Incubate the diluted inhibitor with a standardized amount of SARS-CoV-2 for 1 hour at 37°C.[3]

-

Infect the cell monolayers with the virus-inhibitor mixture.

-

After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing Avicel or agar) to restrict virus spread to adjacent cells.[3]

-

Incubate for 2-3 days until plaques are visible.

-

Fix and stain the cells to visualize and count the plaques.

-

Calculate the concentration of the inhibitor that reduces the plaque number by 50% (PRNT50).

Focus Forming Assay (FFA)

FFA is an alternative to the PRNT that is often faster and can be performed in a higher-throughput format.

Principle: Instead of detecting cell death, FFA uses fluorescently labeled antibodies to detect infected cells (foci) before visible cytopathic effect (CPE) occurs.

General Protocol:

-

Follow steps 1-4 of the PRNT protocol, typically in a 96-well plate format.

-

After the infection period, fix the cells.

-

Permeabilize the cells and stain with a primary antibody against a viral antigen (e.g., nucleocapsid protein), followed by a fluorescently labeled secondary antibody.

-

Image the plate and count the number of fluorescent foci.

-

Calculate the concentration of the inhibitor that reduces the number of foci by 50% (FRNT50).

Cytotoxicity Assay (e.g., MTT, MTS)

It is crucial to assess the cytotoxicity of the inhibitor to ensure that any observed antiviral effect is not due to cell death.

Principle: These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells.

General Protocol:

-

Seed cells in a 96-well plate.

-

Treat the cells with the same serial dilutions of the inhibitor used in the antiviral assays.

-

Incubate for the same duration as the antiviral assay.

-

Add the assay reagent (e.g., MTT, MTS) and incubate until a color change is observed.

-

Measure the absorbance at the appropriate wavelength.

-

Calculate the concentration of the inhibitor that reduces cell viability by 50% (CC50).

Signaling Pathways in SARS-CoV-2 Infection

SARS-CoV-2 infection modulates several host cell signaling pathways.[4][5][6] Understanding these pathways can help in identifying the mechanism of action of a novel inhibitor. Key pathways involved include:

-

Viral Entry Pathway: The SARS-CoV-2 spike protein binds to the host cell's ACE2 receptor, followed by priming by proteases like TMPRSS2, leading to viral entry either through membrane fusion or endocytosis.[7][8][9]

-

MAPK Signaling: The p38 MAPK pathway can be activated by SARS-CoV proteins and may be involved in the inflammatory response and apoptosis.[4]

-

NF-κB Signaling: This pathway is a key regulator of inflammation and the immune response and can be activated by SARS-CoV-2.[4][5]

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth and survival and can be hijacked by coronaviruses to facilitate their replication.[4][10]

A successful inhibitor may target viral proteins directly or modulate these host signaling pathways to suppress viral replication or the associated pathological effects.

References

- 1. Enhancing the solubility of SARS-CoV-2 inhibitors to increase future prospects for clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. biorxiv.org [biorxiv.org]

- 4. The roles of signaling pathways in SARS-CoV-2 infection; lessons learned from SARS-CoV and MERS-CoV - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SARS-CoV-2 signaling pathway map: A functional landscape of molecular mechanisms in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ecdc.europa.eu [ecdc.europa.eu]

- 8. Targeting Multiple Signal Transduction Pathways of SARS-CoV-2: Approaches to COVID-19 Therapeutic Candidates [mdpi.com]

- 9. Choosing a cellular model to study SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New insights into the cellular response to SARS-CoV-2 infection | Karolinska Institutet [news.ki.se]

Application Notes and Protocols for SARS-CoV-2-IN-40 (Compound 19)

For Researchers, Scientists, and Drug Development Professionals

Introduction

SARS-CoV-2-IN-40, also identified as Compound 19, is a synthetic analog of the marine sponge-derived natural product alotaketal C. This compound has emerged as a potent inhibitor of SARS-CoV-2 infection in preclinical, cell-based studies. These application notes provide a summary of the available data on this compound and protocols for its in vitro evaluation.

Important Note: The current body of scientific literature on this compound (Compound 19) is limited to in vitro studies. As of the latest review of published research, there is no publicly available data on the application of this compound in animal models of COVID-19. The following information is based solely on the reported in vitro findings.

Mechanism of Action

This compound is a potent activator of Protein Kinase C (PKC). The antiviral activity of this compound is attributed to its role as a host-directed antiviral. By modulating host cell pathways, specifically the PKC signaling cascade, this compound creates an intracellular environment that is non-permissive for viral replication. The exact downstream effectors of PKC activation that lead to the inhibition of SARS-CoV-2 infection are a subject of ongoing research.

Data Presentation

The inhibitory activity of this compound against different SARS-CoV-2 variants has been quantified in human lung cells. The following table summarizes the reported half-maximal inhibitory concentrations (IC50).

| Compound | Virus Variant | Cell Line | IC50 (nM) |

| This compound (Compound 19) | Omicron BA.1 | Calu-3 | 100 |

| This compound (Compound 19) | Omicron BA.5 | Calu-3 | 160 |

Data sourced from Blagojevic P, et al. Org Lett. 2023.[1]

Mandatory Visualization

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

The following is a representative protocol for evaluating the in vitro efficacy of this compound against SARS-CoV-2 infection in a human lung cell line, based on the methodology described in the available literature.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific SARS-CoV-2 variant in Calu-3 cells.

Materials:

-

This compound (Compound 19)

-

Calu-3 cells (human lung adenocarcinoma cell line)

-

Complete growth medium (e.g., DMEM supplemented with 10% FBS, penicillin, and streptomycin)

-

SARS-CoV-2 viral stock of the desired variant (e.g., Omicron BA.1 or BA.5)

-

96-well cell culture plates

-

Cell counting solution (e.g., trypan blue)

-

Hemocytometer or automated cell counter

-

Reagents for viral titer quantification (e.g., for plaque assay or RT-qPCR)

-

Appropriate personal protective equipment (PPE) for working with SARS-CoV-2 in a BSL-3 facility.

Procedure:

-

Cell Seeding:

-

Culture Calu-3 cells in complete growth medium at 37°C and 5% CO2.

-

On the day before the experiment, harvest the cells and perform a cell count.

-

Seed the 96-well plates with Calu-3 cells at a density that will result in a confluent monolayer on the day of infection.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

On the day of the experiment, prepare a series of dilutions of the compound in complete growth medium. The final concentrations should span a range appropriate for determining the IC50 (e.g., from picomolar to micromolar concentrations).

-

-

Infection and Treatment:

-

Remove the growth medium from the seeded Calu-3 cells.

-

Add the prepared dilutions of this compound to the respective wells. Include wells with vehicle control (medium with the same concentration of solvent used for the compound) and no-treatment controls.

-

In a BSL-3 facility, prepare a dilution of the SARS-CoV-2 viral stock in growth medium to achieve a desired multiplicity of infection (MOI).

-

Add the diluted virus to all wells except for the mock-infected controls.

-

Incubate the plates at 37°C and 5% CO2 for the desired infection period (e.g., 24-48 hours).

-

-

Quantification of Viral Inhibition:

-

After the incubation period, collect the cell culture supernatant and/or cell lysates.

-

Quantify the viral load in the samples using a suitable method:

-

Plaque Assay: To determine the titer of infectious virus particles.

-

RT-qPCR: To quantify the amount of viral RNA.

-

Reporter Virus Assay: If using a reporter virus (e.g., expressing a fluorescent protein), quantify the signal.

-

-

-

Data Analysis:

-

Normalize the viral load data to the vehicle-treated control wells (representing 100% infection).

-

Plot the percentage of viral inhibition against the logarithm of the compound concentration.

-

Use a non-linear regression analysis (e.g., a four-parameter logistic curve) to calculate the IC50 value.

-

Cytotoxicity Assay: It is crucial to assess the cytotoxicity of this compound in parallel to ensure that the observed antiviral effect is not due to cell death. This can be done using standard assays such as the MTT or CellTiter-Glo assay on uninfected cells treated with the same concentrations of the compound.

Conclusion

This compound (Compound 19) has demonstrated potent in vitro activity against clinically relevant SARS-CoV-2 variants. Its host-directed mechanism of action through the activation of PKC presents a promising avenue for the development of novel antiviral therapeutics. However, the lack of in vivo data in animal models is a significant gap in its preclinical evaluation. Further research is required to establish the efficacy, pharmacokinetics, and safety of this compound in animal models before it can be considered for clinical development.

References

Application Notes and Protocols for Testing "SARS-CoV-2-IN-40" Against Viral Variants

For Researchers, Scientists, and Drug Development Professionals

Introduction